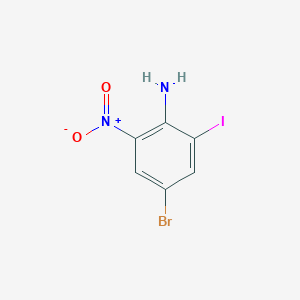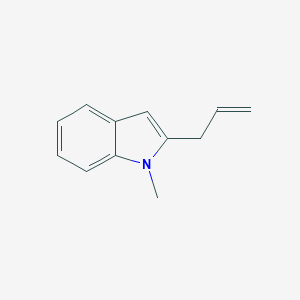
1H-Indole, 1-methyl-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-methyl-2-(2-propenyl)- is a type of indole compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(2-Propenyl)-1-methylindole or tryptoline, and it has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-methyl-2-(2-propenyl)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been found to have a neuroprotective effect and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Indole, 1-methyl-2-(2-propenyl)- in lab experiments is its low toxicity. This compound has been found to be relatively safe, even at high doses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for certain experiments.
Direcciones Futuras
There are several future directions for research on 1H-Indole, 1-methyl-2-(2-propenyl)-. One potential direction is to investigate the potential of this compound as a lead compound for the development of new drugs. Another potential direction is to explore the mechanism of action of this compound in more detail, in order to gain a better understanding of its biological activities. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as agriculture and food science.
Métodos De Síntesis
1H-Indole, 1-methyl-2-(2-propenyl)- can be synthesized through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acyl halide in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been found to have potential applications in the fields of drug discovery and medicinal chemistry.
Propiedades
Número CAS |
111678-54-7 |
|---|---|
Nombre del producto |
1H-Indole, 1-methyl-2-(2-propenyl)- |
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-methyl-2-prop-2-enylindole |
InChI |
InChI=1S/C12H13N/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)2/h3-5,7-9H,1,6H2,2H3 |
Clave InChI |
RZEUWURTBVGHFT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CC=C |
SMILES canónico |
CN1C2=CC=CC=C2C=C1CC=C |
Sinónimos |
2-allyl-1-methylindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



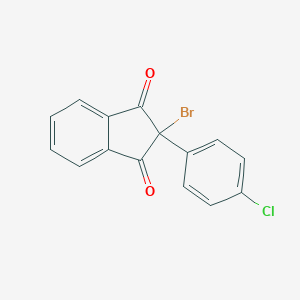
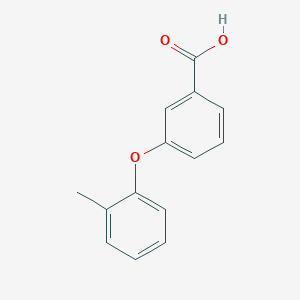
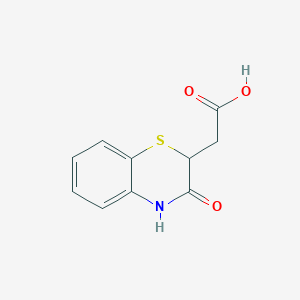
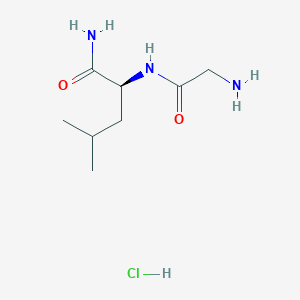
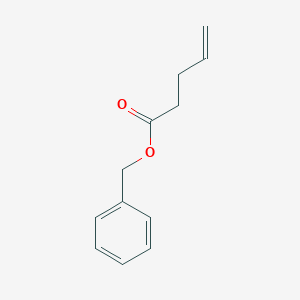
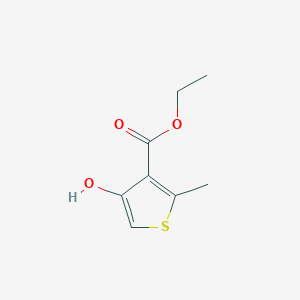
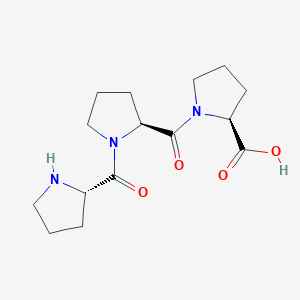
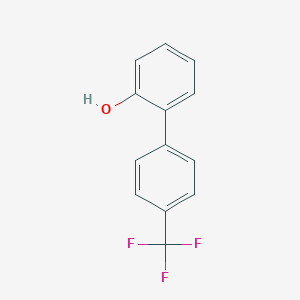
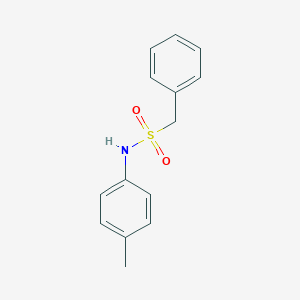
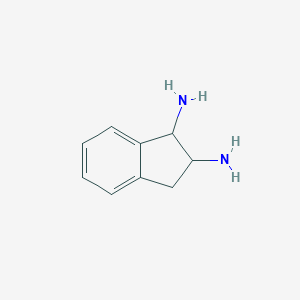
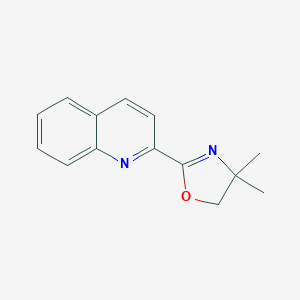
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B177542.png)
![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
